molecular formula C23H21N3O6 B1345535 N-Benzoyl-2'-deoxycytidine 3'-benzoate CAS No. 51549-49-6

N-Benzoyl-2'-deoxycytidine 3'-benzoate

Cat. No. B1345535
CAS RN: 51549-49-6
M. Wt: 435.4 g/mol
InChI Key: FRCSORXRCWKCJL-NLWGTHIKSA-N
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Description

“N-Benzoyl-2’-deoxycytidine 3’-benzoate” is a chemical compound with the molecular formula C23H21N3O6. It is a derivative of N-Benzoyl-2’-deoxycytidine . This compound is known as a DNA methylation inhibitor and is highly coveted for the treatment of cancers featuring methylation abnormalities .


Synthesis Analysis

The synthesis of “N-Benzoyl-2’-deoxycytidine 3’-benzoate” involves the reaction of 2’, 5’-Dideoxycytidines and Other Derivatives of 2’-Deoxycytidine, N-Protected 2?-Deoxyribonucleosides (useful for oligonucleotide synthesis), 3?-, 5?-and 3?, 5?-di-O-crotonyl 2?-deoxynucleoside derivatives .


Molecular Structure Analysis

The molecular structure of “N-Benzoyl-2’-deoxycytidine 3’-benzoate” is characterized by a molecular weight of 435.4 g/mol. The parent compound, N-Benzoyl-2’-deoxycytidine, has a molecular formula of C16H17N3O5, an average mass of 331.323 Da, and a monoisotopic mass of 331.116821 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of the parent compound, N-Benzoyl-2’-deoxycytidine, include a density of 1.5±0.1 g/cm3, a molar refractivity of 83.5±0.5 cm3, and a molar volume of 220.5±7.0 cm3 . It also has 8 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis of 2’, 5’-Dideoxycytidines and Other Derivatives of 2’-Deoxycytidine

This compound is used as a reactant in the synthesis of 2’, 5’-Dideoxycytidines and other derivatives of 2’-Deoxycytidine . These derivatives have potential applications in various fields, including medicinal chemistry and drug development.

Synthesis of Mono- and Diamino Analogues of 2’-Deoxyadenosine

“N-Benzoyl-2’-deoxycytidine 3’-benzoate” is also used in the synthesis of Mono- and Diamino Analogues of 2’-Deoxyadenosine . These analogues can be used in the study of nucleic acid structure and function, and in the development of therapeutic agents.

Synthesis of Cordycepin Derivatives

This compound is used in the synthesis of Cordycepin derivatives . Cordycepin is a bioactive compound with potential anti-cancer, anti-inflammatory, and anti-viral properties.

Synthesis of 9- (3-Deoxy-α-D-Threo-Pentofuranosyl)-Adenine and 9- (2-Deoxy-α-D-Threo-Pentofuranosyl)Adenine

“N-Benzoyl-2’-deoxycytidine 3’-benzoate” is used in the synthesis of 9- (3-Deoxy-α-D-Threo-Pentofuranosyl)-Adenine and 9- (2-Deoxy-α-D-Threo-Pentofuranosyl)Adenine . These compounds are used in the study of nucleic acid structure and function.

Inhibitor of DNA Polymerases and Nuclease Activity

“N4,3’-O-Dibenzoyl-2’-deoxycytidine” has been shown to be an inhibitor of DNA polymerases and nuclease activity in vitro . This makes it potentially useful in the study of DNA replication and repair mechanisms.

Building Block for Proteomics Research

“N4,3’-O-Dibenzoyl-2’-deoxycytidine” is a building block and derivative of the pyrimidine nucleoside 2’-deoxycytidine . It has been used in the synthesis of nucleosides and nucleotides with anticancer activity, as well as oligonucleotides . This makes it a valuable tool in proteomics research.

properties

IUPAC Name

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCSORXRCWKCJL-NLWGTHIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965873
Record name 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-2'-deoxycytidine 3'-benzoate

CAS RN

51549-49-6
Record name Cytidine, N-benzoyl-2′-deoxy-, 3′-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51549-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-2'-deoxycytidine 3'-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051549496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-2'-deoxycytidine 3'-benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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